molecular formula C24H23ClN4O4S B2812538 2-[[5-(3-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-1-morpholin-4-ylethanone CAS No. 892383-56-1

2-[[5-(3-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-1-morpholin-4-ylethanone

Cat. No.: B2812538
CAS No.: 892383-56-1
M. Wt: 498.98
InChI Key: WXZWEQQWCSAWNR-UHFFFAOYSA-N
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Description

2-[[5-(3-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[84003,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-1-morpholin-4-ylethanone is a complex organic compound featuring multiple functional groups, including a chlorophenyl group, a hydroxymethyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(3-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-1-morpholin-4-ylethanone typically involves multi-step organic reactions. The starting materials may include 3-chlorobenzaldehyde, morpholine, and other reagents that facilitate the formation of the triazatricyclo structure. Key steps in the synthesis may involve:

  • Formation of the triazatricyclo core through cyclization reactions.
  • Introduction of the chlorophenyl group via electrophilic aromatic substitution.
  • Addition of the hydroxymethyl group through nucleophilic addition.
  • Attachment of the morpholine ring via nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[[5-(3-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-1-morpholin-4-ylethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.

    Reduction: The chlorophenyl group can be reduced to a phenyl group.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as sodium hydride (NaH) or alkyl halides.

Major Products

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of a phenyl derivative.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biology, the compound may be studied for its potential biological activity. The presence of multiple functional groups suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound may be investigated for its therapeutic potential. Its structural complexity and functional diversity could make it a promising lead compound for the development of new pharmaceuticals.

Industry

In industry, the compound could be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics such as stability, reactivity, or bioactivity.

Mechanism of Action

The mechanism of action of 2-[[5-(3-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-1-morpholin-4-ylethanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the chlorophenyl group suggests potential interactions with hydrophobic pockets, while the hydroxymethyl group may form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-[[5-(3-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-1-piperidin-4-ylethanone: Similar structure but with a piperidine ring instead of a morpholine ring.

    2-[[5-(3-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-1-pyrrolidin-4-ylethanone: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

The uniqueness of 2-[[5-(3-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-1-morpholin-4-ylethanone lies in its combination of functional groups and the presence of the morpholine ring. This combination may impart unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[[5-(3-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN4O4S/c1-14-21-18(16(12-30)11-26-14)10-19-23(33-21)27-22(15-3-2-4-17(25)9-15)28-24(19)34-13-20(31)29-5-7-32-8-6-29/h2-4,9,11,30H,5-8,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZWEQQWCSAWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC(=CC=C4)Cl)SCC(=O)N5CCOCC5)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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